N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide
Description
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a diisopropylamino group attached to an ethyl chain, which is further connected to a toluenesulfonamide moiety
Properties
CAS No. |
1207188-97-3 |
|---|---|
Molecular Formula |
C15H26N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H26N2O2S/c1-12(2)17(13(3)4)11-10-16-20(18,19)15-8-6-14(5)7-9-15/h6-9,12-13,16H,10-11H2,1-5H3 |
InChI Key |
JRONOUVIFWVXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide typically involves the reaction of 4-toluenesulfonyl chloride with N,N-diisopropylethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroethyl)-diisopropylamine hydrochloride
- 2-Diisopropylaminoethyl chloride hydrochloride
- N-(2-Chloroethyl)-N-propan-2-ylpropan-2-amine hydrochloride
Uniqueness
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diisopropylamino group with a toluenesulfonamide moiety makes it particularly versatile in various applications, setting it apart from other similar compounds .
Biological Activity
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide, commonly referred to as p-toluenesulfonamide (p-TSA), has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
p-TSA exhibits a range of biological activities primarily attributed to its sulfonamide group. It is known to act as an inhibitor of various enzymes and receptors, which can lead to significant pharmacological effects:
- Antineoplastic Activity : Research indicates that p-TSA possesses anti-cancer properties, particularly against certain cell lines. A study demonstrated that p-TSA showed a 96-hour LC50 value of 204.3 ppm in zebrafish larvae, indicating low toxicity while still affecting cardiac physiology and locomotion .
- Acetylcholinesterase Inhibition : Hybrid compounds containing p-TSA have been shown to effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Toxicity Profile
The toxicity of p-TSA has been evaluated through various studies, revealing a complex profile:
- Acute Toxicity : In animal studies, the oral median lethal dose (LD50) for p-TSA was reported to be greater than 2000 mg/kg, indicating low acute toxicity . However, slight skin irritation was noted in dermal exposure studies.
- Repeated Dose Toxicity : The no observed adverse effect level (NOAEL) for repeated doses was established at 20 mg/kg body weight/day in rats, with liver and bladder effects observed at higher doses .
- Metabolism : Metabolites such as 4-sulfamoylbenzoic acid have been identified following administration, indicating a rapid metabolism and elimination process predominantly through urine .
Study on Cardiotoxicity in Zebrafish
A notable study assessed the cardiotoxic effects of p-TSA using zebrafish as a model organism. Key findings included:
- Cardiac Function : Minor alterations were observed in cardiac rhythm and physiology parameters post-treatment, suggesting that while p-TSA affects locomotion and respiratory rates, it does not significantly disrupt cardiac function at sublethal concentrations .
- Molecular Docking Studies : The compound demonstrated moderate binding affinity to skeletal muscle myosin II subfragment 1 (S1), indicating potential interactions at the molecular level that could influence cardiac activity.
Environmental Impact Study
An evaluation of the environmental fate of p-TSA highlighted its degradation pathways and persistence in ecological systems. The study found that p-TSA undergoes biotransformation in various organisms, which is crucial for assessing its environmental impact and safety .
Data Summary Table
| Biological Activity | Findings |
|---|---|
| Antineoplastic Activity | LC50 = 204.3 ppm in zebrafish |
| AChE Inhibition | Effective in hybrid compounds |
| Acute Toxicity | LD50 > 2000 mg/kg; low acute toxicity |
| NOAEL | 20 mg/kg bw/day; liver and bladder effects |
| Metabolites | 4-sulfamoylbenzoic acid detected |
Q & A
Q. What are the optimal synthetic routes for preparing N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide, and how can purity be ensured?
The compound is typically synthesized via nucleophilic substitution between 4-toluenesulfonamide and 2-(diisopropylamino)ethyl chloride. Key steps include:
- Alkylation : React 4-toluenesulfonamide with 2-(diisopropylamino)ethyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate the product.
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ ~1.2 ppm for diisopropyl CH₃ groups) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Elucidation : ¹H/¹³C NMR for confirming substituent positions and stereochemistry.
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) to detect impurities.
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles.
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) for absolute configuration determination .
Advanced Research Questions
Q. How can the pH-responsive behavior of the diisopropylamino group be leveraged in drug delivery systems?
The tertiary amine in the diisopropylamino group undergoes protonation in acidic environments (e.g., tumor microenvironments or endosomes, pH ~6.5), increasing hydrophilicity. Methodological approaches include:
- Nanoparticle Design : Incorporate the compound into pH-responsive polymers (e.g., poly[2-(diisopropylamino)ethyl methacrylate], PDPA) via RAFT polymerization. Monitor self-assembly using dynamic light scattering (DLS) and cryogenic transmission electron microscopy (cryo-TEM) .
- Drug Release Studies : Load doxorubicin into nanoparticles and quantify release kinetics at pH 5.0 vs. 7.4 using UV-Vis spectroscopy. A sharp release profile (ΔpH ~0.3) indicates pH-triggered disassembly .
Q. How does the sulfonamide moiety influence reactivity under varying conditions?
- Acid/Base Stability : Reflux the compound in HCl (1M) or NaOH (1M) for 24 hours and analyze degradation products via LC-MS. Sulfonamides are generally stable in acidic conditions but may hydrolyze under prolonged basic conditions.
- Functionalization : Perform N-alkylation or sulfonation reactions to modify the sulfonamide group. Monitor reaction progress using TLC and isolate derivatives via flash chromatography .
Q. What strategies can elucidate interactions between this compound and biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding affinity (KD) in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions between the sulfonamide group and catalytic residues .
Q. How should researchers address contradictory data in solubility or stability studies?
- Variable Control : Standardize solvent systems (e.g., PBS vs. DMSO), temperature, and pH.
- Advanced Analytics : Use nuclear Overhauser effect spectroscopy (NOESY) to detect aggregation or degradation.
- Kinetic Studies : Perform time-resolved stability assays under accelerated conditions (e.g., 40°C/75% RH) and model degradation pathways using Arrhenius equations .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.
- Hypothesis : Solubility may depend on protonation state (pH) or buffer ionic strength.
- Method :
- Prepare solutions at pH 4.0, 6.5, and 7.2.
- Measure solubility via saturation shake-flask method with HPLC quantification.
- Correlate results with the compound’s pKa (predicted ~6.8 for the diisopropylamino group).
- Resolution : Higher solubility at pH <6.8 due to protonation, with ionic strength effects (e.g., PBS vs. water) explaining discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
